![molecular formula C13H14N2O4S2 B5865258 4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)
4-[(benzylsulfonyl)amino]benzenesulfonamide
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Overview
Description
4-[(Benzylsulfonyl)amino]benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is also known as Benzenesulfonamide, 4-[(phenylmethyl)sulfonyl]amino]-, and has the chemical formula C14H14N2O4S2. This compound has been synthesized through various methods and has shown potential in various fields of research.
Mechanism of Action
The mechanism of action of 4-[(benzylsulfonyl)amino]benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have potent inhibitory activity against various carbonic anhydrase isoforms. It has also been shown to have anticonvulsant activity and has been used in the treatment of epilepsy. Additionally, it has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(benzylsulfonyl)amino]benzenesulfonamide in lab experiments is its high potency and selectivity towards carbonic anhydrase enzymes. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures in the laboratory.
Future Directions
There are many future directions for the use of 4-[(benzylsulfonyl)amino]benzenesulfonamide in scientific research. One potential direction is the development of new carbonic anhydrase inhibitors based on the structure of this compound. Another direction is the study of the compound's potential in the treatment of other diseases such as glaucoma and cancer. Additionally, the compound could be studied for its potential use in imaging techniques such as positron emission tomography (PET) imaging.
Synthesis Methods
The synthesis of 4-[(benzylsulfonyl)amino]benzenesulfonamide can be achieved through various methods. One of the most common methods is the reaction of 4-aminobenzenesulfonamide with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in good yields and can be purified through recrystallization.
Scientific Research Applications
4-[(Benzylsulfonyl)amino]benzenesulfonamide has been extensively used in scientific research due to its various applications. It has been used as a building block in the synthesis of various compounds such as sulfonamides, sulfones, and sulfonylureas. It has also been used as a reagent in the synthesis of peptides and proteins.
properties
IUPAC Name |
4-(benzylsulfonylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c14-21(18,19)13-8-6-12(7-9-13)15-20(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDMDPFVGWJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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